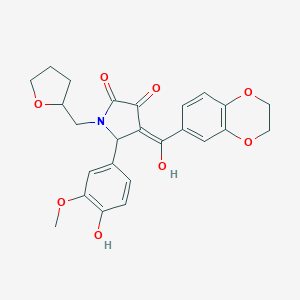
ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the triazine family and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways and enzymes. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
Ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. This compound has also been shown to have antioxidant activity, which can protect cells from oxidative stress and damage. Additionally, it has been reported to have antimicrobial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate in lab experiments is its potential to modulate various signaling pathways and enzymes, which can provide insight into the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can affect the validity of the results.
Zukünftige Richtungen
There are various future directions for the research on ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate. One of the potential directions is the development of novel drugs based on this compound for the treatment of various diseases. Another direction is the study of the structure-activity relationship of this compound to identify more potent derivatives. Additionally, the potential use of this compound as a diagnostic tool for various diseases can also be explored.
Conclusion:
In conclusion, ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into the underlying mechanisms of various diseases and aid in the development of novel drugs and diagnostic tools.
Synthesemethoden
The synthesis of ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of ethyl glycinate hydrochloride with sodium ethoxide, followed by the addition of 5-mercapto-1,2,4-triazin-3-one. The reaction mixture is then refluxed in ethanol, and the product is obtained after purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate has shown promising results in various scientific research applications. It has been reported to have antimicrobial, anticancer, and antioxidant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate |
|---|---|
Molekularformel |
C7H10N4O3S |
Molekulargewicht |
230.25 g/mol |
IUPAC-Name |
ethyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate |
InChI |
InChI=1S/C7H10N4O3S/c1-2-14-4(12)3-8-5-6(13)9-7(15)11-10-5/h2-3H2,1H3,(H,8,10)(H2,9,11,13,15) |
InChI-Schlüssel |
HWGPWPCTEJZCKJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC1=NNC(=S)NC1=O |
Kanonische SMILES |
CCOC(=O)CNC1=NNC(=S)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255815.png)
![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B255816.png)
![5-chloro-2-(ethylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B255819.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)benzamide](/img/structure/B255820.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B255821.png)
![2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B255823.png)

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B255825.png)


![2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B255832.png)
![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B255836.png)

![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)